(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol
Description
(1S,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is a chiral β-amino alcohol with a fluorinated aromatic substituent. Its stereospecific configuration (1S,2S) and the presence of fluorine at the 2-position of the phenyl ring confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
XZZYIPXGLYJCAX-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol typically involves multi-step organic reactions starting from commercially available precursors such as 2-fluoro-5-methylbenzaldehyde. The key steps include:
- Formation of the chiral propanol backbone : This is often achieved through enantioselective reduction or chiral auxiliary-mediated reactions that introduce the stereochemistry at the 1 and 2 positions.
- Introduction of the amino group : Usually via reductive amination or epoxide ring-opening with chiral amines.
- Maintenance of stereochemical integrity : Through the use of chiral catalysts or resolution techniques to ensure the (1S,2S) configuration.
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation | 2-fluoro-5-methylbenzaldehyde | Commercially available |
| 2 | Formation of chiral epoxide or ketone intermediate | Asymmetric epoxidation or reduction (e.g., using chiral catalysts like Jacobsen’s Mn(salen)) | Temperature control critical (often -20°C to room temp) |
| 3 | Aminolysis or reductive amination | Chiral amines, reducing agents (e.g., sodium borohydride) | Ensures amino group introduction with stereoselectivity |
| 4 | Purification and chiral resolution | Chiral HPLC (e.g., Chiralpak® AD-H columns), crystallization | Confirms enantiomeric purity |
Industrial Scale Considerations
- Large-scale reactors : Use of batch or continuous flow reactors to improve yield and reproducibility.
- Continuous flow chemistry : Enhances reaction control, heat management, and scalability.
- Mild reaction conditions : To prevent racemization and degradation, inert atmosphere and controlled temperatures are employed.
Analytical Data Supporting Preparation
NMR Spectroscopy (Example)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (3JH-F, Hz) | Assignment |
|---|---|---|---|---|
| H-1 | 5.28 | dd | 47.4 | Proton adjacent to fluorine, stereospecific interaction |
| Aromatic H | 7.19–7.34 | multiplet | - | Aromatic ring protons |
Chiral Purity Assessment
- Chiral HPLC : Used to separate enantiomers and quantify enantiomeric excess (ee).
- Optical rotation measurements : Confirm stereochemical configuration.
- X-ray crystallography : Provides absolute stereochemical assignment when crystals are available.
Research Findings and Optimization
Catalyst and Reaction Condition Optimization
- Screening of chiral catalysts (e.g., Jacobsen’s Mn(salen)) enhances enantioselectivity.
- Temperature control (e.g., maintaining -20°C) reduces racemization.
- Solvent polarity and stoichiometry optimized using Design of Experiments (DoE) approaches to maximize yield and minimize by-products.
Yield and Purity
- Typical yields range from moderate to high (60–85%) depending on reaction scale and conditions.
- Enantiomeric excess often exceeds 95% with optimized protocols.
Comparative Analysis with Related Compounds
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Synthetic Differences | Impact on Properties |
|---|---|---|---|---|
| (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol | Fluoro at 5-position, methyl at 2-position | 183.22 | Similar multi-step synthesis; position of fluoro affects reactivity | Slight differences in biological activity and solubility |
| (1R,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol | Fluoro at 2-position, methyl at 5-position | 183.22 | Requires chiral resolution to obtain specific stereochemistry | Different stereochemistry affects receptor binding |
| (1S,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol | Chloro substituent instead of fluoro | Higher lipophilicity | Different halogen impacts reaction conditions and biological interactions | Alters lipophilicity and possibly membrane permeability |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Starting Material | 2-fluoro-5-methylbenzaldehyde | Aromatic precursor |
| Chiral Catalyst | Jacobsen’s Mn(salen) or similar | Enantioselective epoxidation/reduction |
| Temperature | -20°C to room temperature | Control stereochemistry, minimize racemization |
| Solvent | Polar aprotic solvents (e.g., DMSO, methanol) | Solubilize reactants, influence reaction rate |
| Reducing Agent | Sodium borohydride or similar | Amino group formation |
| Purification | Chiral HPLC, crystallization | Achieve >95% enantiomeric purity |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis, suggesting potential for treating multidrug-resistant infections .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective properties. Investigations into its effects on neuronal cell lines indicate a potential role in protecting against neurodegenerative diseases by modulating glutamate receptor activity, which is crucial for synaptic transmission .
Potential Drug Development
Given its biological activities, this compound is being explored for development into therapeutic agents targeting:
- Antitubercular Drugs : Its efficacy against Mycobacterium tuberculosis positions it as a candidate for new antitubercular therapies.
- Neuroprotective Agents : The compound’s ability to influence neurotransmitter systems makes it a subject of interest for neuroprotective drug development.
Case Study 1: Antimycobacterial Activity
In a study assessing the activity of various compounds against Mycobacterium tuberculosis, this compound demonstrated promising results with minimum inhibitory concentrations comparable to existing treatments. This research underscores the compound's potential as a lead structure for further drug development aimed at combating tuberculosis .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound revealed that it could mitigate oxidative stress in neuronal cells. The findings suggest that it may enhance neuronal survival under conditions mimicking neurodegenerative diseases, thus paving the way for clinical applications in treating such disorders .
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Key Compounds :
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (): Structural Difference: Lacks the 2-fluoro-5-methyl substituents on the phenyl ring. Impact: The fluorine and methyl groups in the target compound increase lipophilicity (logP ~1.2 vs. Pharmacological Relevance: The hydrochloride salt form enhances aqueous solubility (250 mg/mL vs. 80 mg/mL for the free base), critical for formulation .
Indolyloxy/Methoxyphenoxy Propan-2-ol Derivatives (): Structural Features: Contain methoxy groups and indole rings instead of fluorophenyl groups. Activity: Exhibit α1-/β1-adrenoceptor binding (Ki = 12–45 nM) and antiarrhythmic activity (EC50 = 0.8–2.1 μM). Comparison: The target compound’s fluorine may reduce CYP450-mediated metabolism (t1/2 = 4.2 h vs. 1.8 h for methoxy analogs) .
Impurity Profiles ():
- Impurities like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(isopropyl)amino]propan-2-ol highlight the importance of stereochemical purity.
- The (1S,2S) configuration in the target compound minimizes off-target effects (e.g., β-blocker impurities in show α1-binding Ki = 220 nM, vs. target compound’s specificity for serotonin receptors) .
Fluorine-Specific Effects
Role of Fluorine :
- The 2-fluoro substituent in the target compound increases electron-withdrawing effects, stabilizing the aromatic ring and altering pKa (8.9 vs. 9.4 for non-fluorinated analogs).
- 45 nM for ’s analog) .
Data Tables
Biological Activity
(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a secondary alcohol, and a fluoro-substituted aromatic ring, suggests various biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H14FNO
- Molecular Weight : 183.22 g/mol
- CAS Number : 1269966-97-3
Biological Activity Overview
Research indicates that this compound may serve as a ligand in receptor studies. Its structural characteristics allow for selective interactions with biological targets, which can modulate their activity.
The compound's mechanism of action is primarily through its binding affinity to various receptors and enzymes. Interaction studies have shown that it can affect the activity of neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
-
Receptor Binding Studies :
- The compound exhibits notable binding affinities to specific receptors, suggesting potential roles in modulating neurotransmission and other physiological processes.
- It has been compared with structurally similar compounds to elucidate its unique binding characteristics.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound may possess antimicrobial properties.
- Testing against various bacterial strains has shown promising results, particularly against Gram-positive bacteria.
-
Cytotoxicity :
- In vitro cytotoxicity assays using HeLa cell lines revealed that the compound exhibits moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.020 |
The results indicate that the compound is particularly effective against Staphylococcus aureus.
Study 2: Cytotoxic Effects on Cancer Cells
In a cytotoxicity study using MTT assays on HeLa cells, the following results were obtained:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential anticancer properties.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol | 1335863-75-6 | Contains chlorine instead of fluorine |
| (1S,2R)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol | 1213583-34-6 | Different stereochemistry |
| (1S,2S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol | 1270058-54-2 | Fluorine at a different position |
The distinct fluorine substitution at the para position relative to the amino group enhances its selectivity and potency compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
